
N1-Acetylspermidine
Overview
Description
N1-Acetylspermidine is a polyamine derivative that plays a significant role in cellular metabolism. It is formed by the acetylation of spermidine, a process catalyzed by the enzyme spermidine/spermine N1-acetyltransferase. This compound is involved in various physiological processes, including cell growth, differentiation, and apoptosis. It has been identified as a determinant of hair follicle stem cell fate and is implicated in the regulation of mRNA translation and protein biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Acetylspermidine is synthesized through the acetylation of spermidine. The reaction involves the use of acetyl-coenzyme A as the acetyl donor, catalyzed by the enzyme spermidine/spermine N1-acetyltransferase. The reaction typically occurs in the cytoplasm of cells .
Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms engineered to overexpress spermidine/spermine N1-acetyltransferase. The process includes the extraction and purification of the compound from the fermentation broth. This method ensures a high yield and purity of this compound .
Chemical Reactions Analysis
Oxidative Degradation Pathways
N1-Acetylspermidine undergoes oxidation via peroxisomal N1-acetyl-spermine/spermidine oxidase (PAOX), producing putrescine, acetamidopropanal, and hydrogen peroxide.
Reaction | Substrates | Products | Catalyzing Enzyme | Reference |
---|---|---|---|---|
Oxidation | This compound + O<sub>2</sub> + H<sub>2</sub>O | Putrescine + Acetamidopropanal + H<sub>2</sub>O<sub>2</sub> | PAOX |
Key Features :
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The reaction generates reactive oxygen species (ROS), contributing to oxidative stress and DNA damage .
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PAOX preferentially acts on this compound over non-acetylated polyamines .
Enzymatic Regulation and Substrate Specificity
SSAT and PAOX activities are tightly regulated, with substrate preferences influencing polyamine flux:
Enzyme | Gene | Substrate Preference | Function | Reference |
---|---|---|---|---|
SSAT | SAT1 | Spermidine > Spermine | Acetylation | |
PAOX | PAOX | This compound > N1-Acetylspermine | Oxidation |
Research Findings on Reaction Dynamics
Recent studies highlight the physiological and pathological implications of this compound metabolism:
Structural and Kinetic Data
Scientific Research Applications
Mechanism of Action
N1-Acetylspermidine exerts its effects through several mechanisms:
Enzymatic Activity: It is produced by the enzyme spermidine/spermine N1-acetyltransferase, which regulates polyamine levels in cells.
Molecular Targets: The compound interacts with various molecular targets, including mRNA translation machinery and polyamine metabolic enzymes.
Pathways Involved: this compound is involved in pathways regulating cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Spermidine: A precursor to N1-Acetylspermidine, involved in similar cellular processes.
Spermine: Another polyamine that shares metabolic pathways with this compound.
Putrescine: A product of this compound oxidation, involved in polyamine metabolism.
Uniqueness: this compound is unique due to its specific role in regulating hair follicle stem cell fate and its involvement in the response to acidic tumor microenvironments. Its acetylation distinguishes it from other polyamines, providing unique regulatory functions in cellular metabolism .
Biological Activity
N1-Acetylspermidine (N1-AC) is a polyamine derivative that has garnered attention for its biological activities, particularly in the context of cancer biology and cellular metabolism. This article reviews the current understanding of N1-AC's biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.
Overview of this compound
This compound is formed through the acetylation of spermidine, a polyamine involved in cellular growth and function. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) catalyzes this reaction, which plays a crucial role in regulating polyamine homeostasis within cells. The accumulation of N1-AC has been linked to various physiological and pathological processes, including tumor progression and immune response modulation.
Polyamine Metabolism
N1-AC is primarily involved in the polyamine metabolic pathway. It acts as a substrate for further metabolism by acetylpolyamine oxidase (APAO), which converts it into reactive oxygen species (ROS) and aldehydes. This metabolic process can influence cellular signaling pathways, apoptosis, and proliferation:
- Regulation of Polyamines : N1-AC helps modulate the levels of free polyamines, which are critical for cell growth and differentiation.
- Influence on Tumor Microenvironment : Research indicates that N1-AC accumulation may alter the tumor microenvironment by affecting immune cell recruitment and angiogenesis .
Tumorigenesis
Recent studies have highlighted the role of N1-AC in cancer biology:
- Tumor Biomarker : N1-AC has been proposed as a potential biomarker for T-cell acute lymphoblastic leukemia (T-ALL) and lymphoblastic lymphoma (LBL), aiding in therapeutic monitoring .
- Impact on Tumor Growth : Inhibition of SSAT, which leads to decreased N1-AC levels, has been shown to suppress tumor growth in vivo. This suggests that the SSAT-N1-AC axis may be a viable target for cancer therapies aimed at modulating immune responses .
Study 1: Impact on Colorectal Cancer
A study investigating the association between N1-AC levels and colorectal adenocarcinomas found that elevated levels of this compound correlated with poor patient prognosis. The study emphasized that high N1-AC concentrations could serve as an indicator of tumor aggressiveness and response to treatment .
Study 2: Immune Modulation
Another significant finding revealed that extracellular acidity enhances the accumulation of N1-AC through upregulation of SSAT. This process was linked to increased recruitment of neutrophils to tumors, promoting protumor immunity. The study demonstrated that targeting this pathway could potentially improve antitumor responses by disrupting neutrophil-mediated tumor support .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
N-[3-(4-aminobutylamino)propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTAVJHICJWXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162175 | |
Record name | N(1)-Acetylspermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N1-Acetylspermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14278-49-0 | |
Record name | N1-Acetylspermidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14278-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(1)-Acetylspermidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(1)-Acetylspermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-Acetylspermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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